molecular formula C11H12N2O3S B14814535 N-(4-Cyano-3-cyclopropoxyphenyl)methanesulfonamide

N-(4-Cyano-3-cyclopropoxyphenyl)methanesulfonamide

Cat. No.: B14814535
M. Wt: 252.29 g/mol
InChI Key: NOXFTTFLQMYBPQ-UHFFFAOYSA-N
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Description

N-(4-Cyano-3-cyclopropoxyphenyl)methanesulfonamide is a chemical compound with the molecular formula C11H12N2O3S and a molecular weight of 252.293 g/mol . This compound belongs to the class of sulfonamides and nitriles, characterized by the presence of a sulfonamide group and a cyano group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Cyano-3-cyclopropoxyphenyl)methanesulfonamide typically involves the reaction of 4-cyano-3-cyclopropoxyphenylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Cyano-3-cyclopropoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amines: Reduction of the cyano group.

    Biaryl Compounds: Products of Suzuki-Miyaura coupling reactions.

Scientific Research Applications

N-(4-Cyano-3-cyclopropoxyphenyl)methanesulfonamide has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Cyano-3-cyclopropoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the cyano group can participate in electrostatic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Cyano-3-cyclopropoxyphenyl)methanesulfonamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. This unique structure can result in distinct biological activities and chemical properties compared to its isomers .

Properties

Molecular Formula

C11H12N2O3S

Molecular Weight

252.29 g/mol

IUPAC Name

N-(4-cyano-3-cyclopropyloxyphenyl)methanesulfonamide

InChI

InChI=1S/C11H12N2O3S/c1-17(14,15)13-9-3-2-8(7-12)11(6-9)16-10-4-5-10/h2-3,6,10,13H,4-5H2,1H3

InChI Key

NOXFTTFLQMYBPQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(C=C1)C#N)OC2CC2

Origin of Product

United States

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